Structural Divergence at the 6-Position: Pyrrolidin-1-yl vs. 4-Methylpiperidin-1-yl
The target compound bears a pyrrolidin-1-yl substituent at the pyridazine 6-position, whereas the closest characterized analog, CAS 899994-97-9, bears a 4-methylpiperidin-1-yl group. In the broader furan-pyridazine PDE inhibitor series, the nature of the 6-position amine has been shown to modulate PDE4 versus PDE7 selectivity [1]. While direct IC50 values for 1396785-23-1 are not publicly available from primary literature, the pyrrolidine ring provides a smaller steric footprint (van der Waals volume ~67 ų for pyrrolidine vs. ~107 ų for 4-methylpiperidine) and distinct conformational constraints compared to the piperidine analog, which is expected to affect binding pocket occupancy at PDE4 catalytic sites [2].
| Evidence Dimension | 6-position substituent steric and conformational properties |
|---|---|
| Target Compound Data | Pyrrolidin-1-yl group; van der Waals volume ~67 ų; 5-membered ring with restricted conformational freedom |
| Comparator Or Baseline | CAS 899994-97-9 (4-methylpiperidin-1-yl analog); van der Waals volume ~107 ų; 6-membered ring with chair conformer flexibility; claimed dual PDE4/PDE7 inhibitor |
| Quantified Difference | ~40 ų reduction in steric volume; distinct ring size and conformational ensemble (no quantitative IC50 comparison available) |
| Conditions | Structural comparison based on calculated molecular properties; functional PDE inhibition data not publicly available for 1396785-23-1 |
Why This Matters
For researchers conducting PDE inhibitor screening, the steric and conformational differences at the 6-position can translate to measurable selectivity differences between PDE4 isoforms, making 1396785-23-1 a chemically distinct tool compound for SAR exploration.
- [1] Perrier H, Bayly C, Laliberté F, Huang Z, Rasori R, Robichaud A, Girard Y, Macdonald D. Substituted furans as inhibitors of the PDE4 enzyme. Bioorg Med Chem Lett. 1999 Feb 8;9(3):323-6. PMID: 10091677. View Source
- [2] Card GL, England BP, Suzuki Y, Fong D, Powell B, Lee B, Luu C, Tabrizizad M, Gillette S, Ibrahim PN, Artis DR, Bollag G, Milburn MV, Kim SH, Schlesinger J, Zhang KY. Structural basis for the activity of drugs that inhibit phosphodiesterases. Structure. 2004 Dec;12(12):2233-47. PMID: 15576036. View Source
